Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate
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Description
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.479. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been used for the synthesis of analogs of lucanthone, which have antitumor and bactericidal properties .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its targets to induce changes that contribute to its antitumor and bactericidal effects .
Biochemical Pathways
It is known that similar compounds can affect a wide spectrum of biological activities .
Pharmacokinetics
It is known that similar compounds have a predicted boiling point of 3629±420 °C and a predicted density of 1308±006 g/cm3 .
Result of Action
It is known that similar compounds have antitumor and bactericidal properties .
Action Environment
It is known that similar compounds should be stored in a sealed, dry environment at room temperature .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-4-25-15(3)14-17(26)18(20(25)27)19(16-8-6-7-9-22-16)23-10-12-24(13-11-23)21(28)29-5-2/h6-9,14,19,26H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIVWJZDWJJVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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